molecular formula C9H10IN B575777 6-Iodo-1,2,3,4-tetrahydroquinoline CAS No. 193354-16-4

6-Iodo-1,2,3,4-tetrahydroquinoline

Cat. No.: B575777
CAS No.: 193354-16-4
M. Wt: 259.09
InChI Key: OJOGUQPNKCQMBI-UHFFFAOYSA-N
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Description

6-Iodo-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of an iodine atom at the sixth position of the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,2,3,4-tetrahydroquinoline typically involves the iodination of 1,2,3,4-tetrahydroquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the tetrahydroquinoline ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and improved yields. The use of automated systems and reactors ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Iodo-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-Iodo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of cellular processes. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the iodine atom, resulting in different reactivity and applications.

    6-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and biological activities.

    6-Chloro-1,2,3,4-tetrahydroquinoline:

Uniqueness: 6-Iodo-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and potentially increasing its biological activity .

Properties

IUPAC Name

6-iodo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOGUQPNKCQMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)I)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296429
Record name 1,2,3,4-Tetrahydro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193354-16-4
Record name 1,2,3,4-Tetrahydro-6-iodoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193354-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1,2,3,4,-tetrahydroquinoline (0.34 g; 2.55 mmol) and I2 (0.32 g; 1.27 mmol) in H2O (10 ml), 30% H2O2 (0.26 ml; 2.55 mmol) was added at room temperature. The resulting mixture was vigorously stirred overnight at room temperature, and then extracted with Et2O (2×15 ml). The combined organic phase was washed with H2O, brine, dried over anhydrous MgSO4 and filtered. The filtrate was evaporated under reduced pressure and the residue was purified by FCC (SiO2; CH2Cl2), to give the title compound (0.33 g; 50%) as a creamy syrup. 1H-NMR (CDCl3) 1.84-1.92 (m, 2H); 2.69 (tr, 2H, J=6.4 Hz); 3.27 (tr, 2H, J=6.4 Hz); 3.82 (broad s, 1H); 6.22 (d, 1H, J=8.2 Hz); 7.15-7.21 (m, 2H).
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
50%

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